molecular formula C26H18BrNO5 B14157185 2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate CAS No. 669755-56-0

2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate

Cat. No.: B14157185
CAS No.: 669755-56-0
M. Wt: 504.3 g/mol
InChI Key: PMXADYJUESAVBZ-UHFFFAOYSA-N
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Description

2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can introduce various functional groups into the phenyl ring .

Mechanism of Action

The mechanism of action of 2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The quinoline core can interact with DNA and enzymes, potentially inhibiting their function and leading to biological effects . The bromophenyl group may also contribute to the compound’s activity by enhancing its binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate is unique due to the combination of its quinoline core, 4-bromophenyl group, and ester functionality. This combination of features gives the compound distinct chemical and biological properties that are not found in simpler quinoline derivatives .

Properties

CAS No.

669755-56-0

Molecular Formula

C26H18BrNO5

Molecular Weight

504.3 g/mol

IUPAC Name

[2-[4-(4-bromobenzoyl)oxyphenyl]-2-oxoethyl] 2-methylquinoline-4-carboxylate

InChI

InChI=1S/C26H18BrNO5/c1-16-14-22(21-4-2-3-5-23(21)28-16)26(31)32-15-24(29)17-8-12-20(13-9-17)33-25(30)18-6-10-19(27)11-7-18/h2-14H,15H2,1H3

InChI Key

PMXADYJUESAVBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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